3,4-Bis(2-methylpropyloxy)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(2-methylpropyloxy)benzeneboronic acid is a boronic acid derivative with the molecular formula C14H23BO4 and a molecular weight of 266.14 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-methylpropyloxy)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzene and 2-methylpropyl bromide.
Etherification: The hydroxyl groups on the benzene ring are etherified using 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form 3,4-bis(2-methylpropyloxy)benzene.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-methylpropyloxy)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The Suzuki-Miyaura coupling typically involves palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various carbon-carbon bonded products, depending on the coupling partner.
Scientific Research Applications
3,4-Bis(2-methylpropyloxy)benzeneboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential in biological assays and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-methylpropyloxy)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzeneboronic acid: Similar structure but with hydroxyl groups instead of 2-methylpropyloxy groups.
3,4-Dimethoxybenzeneboronic acid: Contains methoxy groups instead of 2-methylpropyloxy groups.
3,4-Diethoxybenzeneboronic acid: Contains ethoxy groups instead of 2-methylpropyloxy groups.
Uniqueness
3,4-Bis(2-methylpropyloxy)benzeneboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of 2-methylpropyloxy groups enhances its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[3,4-bis(2-methylpropoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-10(2)8-18-13-6-5-12(15(16)17)7-14(13)19-9-11(3)4/h5-7,10-11,16-17H,8-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNEUAHCFVNCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC(C)C)OCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622919 |
Source
|
Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209673-76-7 |
Source
|
Record name | [3,4-Bis(2-methylpropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.